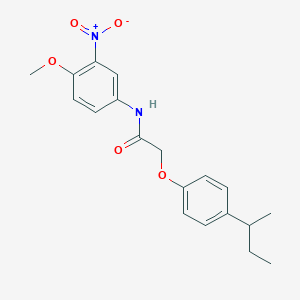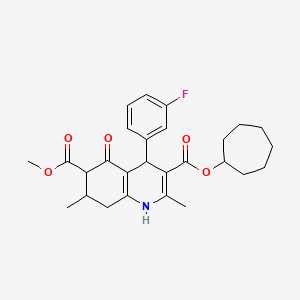![molecular formula C29H34N4O2 B4119082 1-(1-Adamantyl)-3-[(1-benzyl-2,3-dimethylindole-5-carbonyl)amino]urea](/img/structure/B4119082.png)
1-(1-Adamantyl)-3-[(1-benzyl-2,3-dimethylindole-5-carbonyl)amino]urea
Descripción general
Descripción
1-(1-Adamantyl)-3-[(1-benzyl-2,3-dimethylindole-5-carbonyl)amino]urea is a synthetic organic compound that features a complex structure combining adamantyl, benzyl, and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-3-[(1-benzyl-2,3-dimethylindole-5-carbonyl)amino]urea typically involves multiple steps, starting with the preparation of the individual components:
Adamantyl Derivative: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.
Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis or other methods.
Coupling Reaction: The final step involves coupling the adamantyl and indole derivatives through a urea linkage, often using reagents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Adamantyl)-3-[(1-benzyl-2,3-dimethylindole-5-carbonyl)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including antiviral or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1-Adamantyl)-3-[(1-benzyl-2,3-dimethylindole-5-carbonyl)amino]urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Adamantyl)-3-(phenylurea): Similar structure but lacks the indole moiety.
1-(1-Adamantyl)-3-(benzylurea): Similar structure but lacks the dimethylindole group.
Uniqueness
1-(1-Adamantyl)-3-[(1-benzyl-2,3-dimethylindole-5-carbonyl)amino]urea is unique due to its combination of adamantyl, benzyl, and indole groups, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[(1-benzyl-2,3-dimethylindole-5-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O2/c1-18-19(2)33(17-20-6-4-3-5-7-20)26-9-8-24(13-25(18)26)27(34)31-32-28(35)30-29-14-21-10-22(15-29)12-23(11-21)16-29/h3-9,13,21-23H,10-12,14-17H2,1-2H3,(H,31,34)(H2,30,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOSANDXCBLHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NNC(=O)NC34CC5CC(C3)CC(C5)C4)CC6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4119001.png)
![methyl 4,5-dimethoxy-2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate](/img/structure/B4119016.png)
![N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4119029.png)

![Diethyl 3-methyl-5-{[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B4119035.png)
![N-(3-fluorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide](/img/structure/B4119042.png)
![1-[(4-Methylphenyl)sulfonyl]-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B4119045.png)
![4-{[(dihexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4119048.png)
![4-[(2-Methoxyphenyl)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4119051.png)

![methyl 2-{[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4119060.png)
![N-(4-bromo-2-fluorophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4119070.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4119086.png)
![N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4119091.png)
